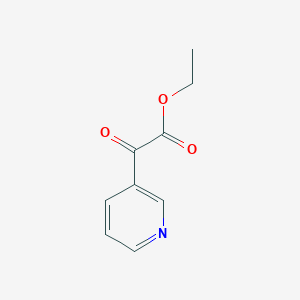

Ethyl 2-oxo-2-(pyridin-3-YL)acetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-oxo-2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEJGPKUSPYFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500097 | |

| Record name | Ethyl oxo(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73672-37-4 | |

| Record name | Ethyl oxo(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-2-(pyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview and Significance in Chemical Research of Ethyl 2 Oxo 2 Pyridin 3 Yl Acetate

Contextual Importance within Pyridine (B92270) Chemistry

The pyridine nucleus is a fundamental heterocyclic motif present in a vast number of natural products, pharmaceuticals, and agrochemicals. The position of the nitrogen atom within the pyridine ring significantly influences the chemical reactivity and biological activity of its derivatives. In the case of Ethyl 2-oxo-2-(pyridin-3-yl)acetate, the nitrogen atom at the 3-position imparts specific electronic characteristics to the molecule. This substitution pattern is distinct from its 2- and 4-pyridyl isomers, leading to different reactivity profiles and, consequently, different applications in synthesis. For instance, the reactivity of positional isomers can vary in terms of their susceptibility to nucleophilic attack and their ability to participate in metal-catalyzed cross-coupling reactions. The 3-pyridyl arrangement is a key feature in several biologically active compounds, and thus, the use of this compound provides a direct route to incorporating this important structural unit.

Role as a Synthetic Organic Scaffold

The true value of this compound in chemical research is most evident in its role as a synthetic scaffold. The presence of multiple reactive functional groups—the ketone, the ester, and the pyridine ring—allows for a wide range of chemical modifications. This versatility enables chemists to use this compound as a starting material for the construction of more elaborate molecules, including fused heterocyclic systems.

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridines. These fused bicyclic heterocycles are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. For example, this compound can be a key intermediate in the synthesis of various substituted imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The synthesis of such compounds often involves the reaction of an aminopyridine with an α-haloketone, and derivatives of this compound can serve as the α-keto component.

Furthermore, the dicarbonyl functionality of this compound makes it an ideal candidate for multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific research on multicomponent reactions involving this compound is an area of ongoing investigation, the reactivity of analogous α-ketoesters in such transformations suggests its potential in the rapid generation of molecular diversity for drug discovery and other applications. The synthesis of various heterocyclic compounds, such as thiourea (B124793), 1,2,4-triazole, thiadiazole, and oxadiazole derivatives from related ethyl 2-(2-pyridylacetate) highlights the potential of the pyridine-acetate scaffold in generating a variety of heterocyclic systems. mdpi.com

The reactivity of the α-ketoester moiety allows for reactions such as condensation with various nucleophiles, including amines and hydrazines, to form a range of heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives, which are another class of biologically important heterocycles. researchgate.net

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Oxo 2 Pyridin 3 Yl Acetate

Established Synthetic Routes and Precursors

The synthesis of ethyl 2-oxo-2-(pyridin-3-yl)acetate can be approached through various multi-step sequences, often starting from readily available pyridine (B92270) derivatives. These routes leverage fundamental organic reactions such as esterification and condensation to construct the target molecule.

Multi-Step Organic Reaction Sequences

A common strategy for the synthesis of this compound involves a two-step process starting from nicotinic acid. This sequence includes the esterification of nicotinic acid to ethyl nicotinate (B505614), followed by a condensation reaction. Another potential, though less direct, pathway could involve the manipulation of other pyridine derivatives, such as 3-cyanopyridine, through a series of transformations to introduce the desired keto-ester side chain.

Esterification Protocols

Esterification is a key step in many synthetic routes to this compound. This can be either the initial step to form a precursor like ethyl nicotinate, or the final step to convert 2-oxo-2-(pyridin-3-yl)acetic acid to the desired ethyl ester.

The Fischer-Speier esterification is a widely employed method for this transformation. cerritos.edumasterorganicchemistry.commdpi.com This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For the synthesis of this compound, 2-oxo-2-(pyridin-3-yl)acetic acid would be reacted with ethanol (B145695) under acidic conditions.

| Reaction | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-Oxo-2-(pyridin-3-yl)acetic acid, Ethanol | Strong acid (e.g., H₂SO₄, TsOH) | Reversible reaction; driven to completion by excess alcohol or removal of water. masterorganicchemistry.commdpi.com |

A specific example of esterification to produce a key precursor, ethyl nicotinate, involves the reaction of nicotinic acid with absolute ethanol in the presence of a solid acid catalyst in toluene. researchgate.net The reaction is carried out at elevated temperatures with subsequent removal of water to achieve a high yield of the desired ester. researchgate.net

Condensation Reactions for Core Formation

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, making it a highly relevant method for the preparation of this compound. openstax.orglibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules. libretexts.org

A practical approach for synthesizing the target molecule is the mixed Claisen condensation of ethyl nicotinate with ethyl acetate (B1210297). libretexts.org In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl nicotinate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate yields the desired β-keto ester, this compound. openstax.orglibretexts.org It is crucial that one of the ester components, in this case, ethyl nicotinate, cannot form an enolate ion itself to ensure a successful mixed Claisen condensation. libretexts.org

A similar reaction has been reported for the synthesis of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate, where ethyl isonicotinate (B8489971) is refluxed with sodium ethoxide and ethyl acetate. researchgate.net This provides strong evidence for the feasibility of using ethyl nicotinate as a precursor for the 3-pyridyl isomer.

| Reaction | Reactant 1 | Reactant 2 | Base | Product |

| Mixed Claisen Condensation | Ethyl nicotinate | Ethyl acetate | Sodium ethoxide | This compound |

Another relevant condensation reaction is the Knoevenagel condensation, which can be used to synthesize related compounds like ethyl 2-cyano-2-pyridin-3-yl-acetate from pyridine-3-carboxaldehyde and ethyl cyanoacetate (B8463686).

Nucleophilic Substitution Approaches for Substituent Introduction

While not a primary method for the synthesis of the unsubstituted title compound, nucleophilic substitution reactions are important for creating derivatives. For instance, the synthesis of ethyl 2-cyano-2-pyridin-3-yl-acetate can be achieved via the reaction of 3-pyridyl bromide with ethyl cyanoacetate, where the cyanoacetate anion acts as a nucleophile displacing the bromide on the pyridine ring. chemicalbook.com This highlights the potential to introduce various substituents onto the pyridine ring before or after the formation of the keto-ester chain.

Catalytic Strategies in Synthesis

Catalysis, particularly by transition metals, offers powerful and efficient pathways for the synthesis of α-keto esters, including this compound. These methods often provide milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium and rhodium, have been extensively used in the synthesis of aryl ketones and α-keto esters.

Palladium-catalyzed reactions represent a significant strategy. For instance, palladium-catalyzed oxidative carbocyclization of enallenes has been developed to produce various carbocycles, demonstrating the versatility of palladium in C-C bond formation. diva-portal.org More directly, platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported as an efficient method to introduce an α-keto ester functional group. While this specific example involves a different substrate, it showcases the potential of direct C-H functionalization as a modern approach to synthesize compounds like this compound.

| Catalyst Type | Reaction Type | Key Features | Potential Application |

| Palladium (Pd) | Oxidative Carbocyclization, C-H Acylation | Mild reaction conditions, high selectivity. diva-portal.org | Direct introduction of the keto-ester group onto a pyridine ring. |

| Rhodium (Rh) | Acyloxy Migration, Hydro-oxycarbonylation | Formation of complex cyclic systems, selective formation of enol esters. nih.govorgsyn.org | Alternative routes to pyridyl ketoester derivatives. |

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers green and efficient alternatives to traditional metal-based catalysis. While specific research detailing the organocatalytic applications of this compound is not extensively documented in publicly available literature, the structural features of the molecule suggest its potential as a substrate in various well-established organocatalytic reactions.

The presence of the α-keto ester functionality makes it a prime candidate for asymmetric reactions catalyzed by chiral organocatalysts, such as proline and its derivatives, or thiourea-based catalysts. These reactions could facilitate the stereoselective introduction of new functional groups, leading to the synthesis of enantioenriched products. For instance, proline-catalyzed aldol (B89426) or Mannich reactions could potentially be employed, where the enolizable α-keto ester would react with aldehydes or imines, respectively. Similarly, chiral thiourea (B124793) catalysts, known for their ability to activate electrophiles through hydrogen bonding, could be utilized in reactions such as asymmetric Michael additions. However, specific examples and detailed research findings on the application of these organocatalytic methods to this compound are yet to be prominently reported.

Base-Mediated Synthetic Pathways

Base-mediated reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The reactivity of the active methylene (B1212753) group in compounds like this compound makes it a suitable partner in classic condensation reactions.

Prominent among these are the Knoevenagel and Claisen-Schmidt condensations. In a Knoevenagel condensation, the α-keto ester could react with aldehydes or ketones in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield α,β-unsaturated products. The electron-withdrawing nature of the pyridyl and ester groups would enhance the acidity of the α-protons, facilitating the reaction.

The Claisen-Schmidt condensation, a type of aldol condensation, typically involves the reaction of an enolate with an aldehyde or ketone. In the context of this compound, it could react with various aromatic or aliphatic aldehydes under basic conditions to afford the corresponding chalcone-like structures. These reactions are valuable for constructing larger, more complex molecular frameworks. While the principles of these reactions are well-established, specific examples detailing the reaction of this compound with various active methylene compounds or carbonyl partners are not readily found in the surveyed literature.

Process Optimization and Scalability

The transition from laboratory-scale synthesis to industrial production is a critical step for any commercially valuable compound. This involves rigorous optimization of reaction conditions to maximize yield and purity while ensuring economic viability and safety.

Reaction Condition Optimization for Yield and Purity

For the synthesis of this compound, key parameters for optimization would include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the base or catalyst used. A systematic study of these variables would be necessary to identify the optimal conditions that provide the highest yield of the desired product with minimal formation of impurities. Techniques such as Design of Experiments (DoE) could be employed to efficiently screen a wide range of parameters and their interactions. The purity of the final product is paramount, especially for pharmaceutical applications, and would necessitate the development of effective purification methods, such as crystallization or chromatography.

Industrial Production Methodologies

The large-scale synthesis of this compound would require a robust and scalable process. While specific industrial methodologies for this compound are proprietary, general principles for the scale-up of similar chemical processes can be considered. A patent for the large-scale preparation of a related compound, 2-hydroxyethyl pyridine, highlights the use of specific catalysts and reaction conditions (e.g., stirring at 90~180 °C for 10~30h) to achieve high yields on an industrial scale. google.com Such strategies, including the careful control of temperature, pressure, and raw material ratios, would be transferable to the production of this compound. The choice of equipment, process safety management, and waste minimization would also be critical considerations for industrial production.

Chemical Reactivity Profiles

The chemical reactivity of this compound is dictated by its functional groups: the α-keto ester and the pyridine ring.

Oxidation Reactions and Derived Products

The oxidation of α-keto esters can lead to a variety of products depending on the oxidant and reaction conditions. A well-known reaction of ketones is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids like m-CPBA or peroxides. organic-chemistry.orgwikipedia.org In the case of this compound, a Baeyer-Villiger oxidation could potentially lead to the formation of an anhydride (B1165640) derivative through the insertion of an oxygen atom between the carbonyl carbon and the pyridyl ring. The migratory aptitude of the pyridyl group would be a key factor in determining the outcome of this reaction.

Other oxidizing agents, such as hydrogen peroxide, could also be employed. organic-chemistry.org The oxidation of α-keto esters can sometimes result in oxidative decarboxylation. The specific products derived from the oxidation of this compound would need to be determined through experimental investigation and spectroscopic analysis.

Reduction Reactions and Hydroxyl Derivatives

The reduction of the ketone functionality in this compound provides access to the corresponding α-hydroxy ester, ethyl 2-hydroxy-2-(pyridin-3-yl)acetate. This transformation is a pivotal step in the synthesis of various biologically active molecules and chiral ligands.

The most common method for this reduction is the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of ketones in the presence of esters. nih.govgoogleapis.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a secondary alkoxide intermediate. Subsequent protonation by the solvent yields the desired α-hydroxy ester. googleapis.com

While NaBH₄ is effective for producing the racemic alcohol, the synthesis of enantiomerically pure α-hydroxy esters often requires the use of asymmetric reduction methods. This can be achieved through catalytic hydrogenation using a chiral catalyst. These catalysts, often composed of a transition metal (like rhodium or ruthenium) complexed with a chiral ligand, create a chiral environment that favors the formation of one enantiomer over the other.

Table 1: Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Enantiomeric Excess (e.e.) |

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Racemic (0%) |

| H₂, Chiral Rh-complex | Ethanol | High Pressure, Room Temp. | (R)- or (S)-Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | >90% (Typical) |

The resulting hydroxyl derivative, ethyl 2-hydroxy-2-(pyridin-3-yl)acetate, is a valuable intermediate in its own right, with its structure confirmed by various spectroscopic methods and its properties documented in chemical databases. nih.govchemsrc.com

Nucleophilic Substitution Reactions Involving Key Functional Groups

The electrophilic nature of the carbonyl groups in this compound makes them susceptible to attack by a variety of nucleophiles. These reactions can occur at either the ketone or the ester carbonyl, often leading to a diverse array of products.

One notable reaction is the nucleophilic attack of amines on the α-keto group. For instance, the reaction with anilines can lead to the formation of aminal-type structures or, under specific conditions, can lead to more complex heterocyclic systems. A commercially available derivative, ethyl 2-oxo-2-[4-(pyridin-3-ylmethoxy)anilino]acetate, showcases the product of a nucleophilic substitution reaction where an aniline (B41778) derivative has reacted at the keto-carbonyl position. rug.nl

Hydrazine (B178648) and its derivatives are particularly important nucleophiles in reactions with α-ketoesters. The reaction of this compound with hydrazine hydrate (B1144303) can be expected to initially form a hydrazone at the ketone position. Depending on the reaction conditions, this intermediate can undergo further reactions. For example, in a related system, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate leads to the formation of salicylaldehyde (B1680747) azine and malonohydrazide, indicating a complex reaction pathway involving initial nucleophilic attack followed by rearrangement and further condensation. researchgate.net This suggests that the reaction with this compound could also yield a variety of products depending on stoichiometry and reaction conditions.

Grignard reagents, being potent carbon-based nucleophiles, are expected to react with the ketone carbonyl group to form tertiary alcohols. The addition of a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of ethyl 2-hydroxy-2-(pyridin-3-yl)propanoate after an acidic workup.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Expected Product |

| Aniline derivative | Base or Acid Catalyst | Ethyl 2-(arylamino)-2-hydroxy-2-(pyridin-3-yl)acetate or subsequent dehydration/rearrangement products |

| Hydrazine Hydrate | Ethanol, Reflux | Ethyl 2-(hydrazono)-2-(pyridin-3-yl)acetate and potentially further condensation products |

| Methylmagnesium Bromide | Diethyl ether or THF, then H₃O⁺ | Ethyl 2-hydroxy-2-(pyridin-3-yl)propanoate |

Hydrolysis of the Ester Moiety

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-2-(pyridin-3-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. sigmaaldrich.comsynhet.comgoogle.com

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. sigmaaldrich.comsynhet.com The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. sigmaaldrich.comsynhet.comgoogle.com This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Saponification is often the preferred method for ester hydrolysis due to its irreversibility and generally cleaner reaction profile.

The resulting 2-oxo-2-(pyridin-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. For instance, it can be a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.

Table 3: Hydrolysis of this compound

| Conditions | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | H₂O, H₂SO₄ (cat.), Heat | - | 2-oxo-2-(pyridin-3-yl)acetic acid |

| Basic | 1. NaOH (aq), Heat 2. HCl (aq) | Sodium 2-oxo-2-(pyridin-3-yl)acetate | 2-oxo-2-(pyridin-3-yl)acetic acid |

Role in Advanced Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Construction

The structure of Ethyl 2-oxo-2-(pyridin-3-yl)acetate, featuring both a nucleophilic pyridine (B92270) nitrogen and electrophilic carbonyl groups, makes it a valuable building block in the synthesis of intricate molecular architectures. The presence of the α-ketoester functionality allows for a variety of chemical transformations, enabling the construction of more complex scaffolds.

The reactivity of the α-ketoester moiety is central to its utility. This functional group can participate in a range of condensation and cyclization reactions, which are fundamental to the assembly of complex cyclic and heterocyclic systems. For instance, α-keto esters are known to be key intermediates in various synthetic transformations, including aldol (B89426) additions, Mannich reactions, and the addition of organometallic reagents. google.com While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the known reactivity of α-keto esters suggests its high potential in such synthetic strategies.

One of the classic methods for pyridine synthesis where a β-keto ester is a key reactant is the Hantzsch pyridine synthesis. wikipedia.orgchemeurope.comchemtube3d.comorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemeurope.com The structural similarity of this compound to the β-keto esters commonly used in this synthesis suggests its potential as a substrate, which would lead to the formation of highly substituted polypyridine systems.

Another relevant synthetic strategy is the Guareschi-Thorpe condensation, which is used to synthesize pyridine derivatives from cyanoacetic esters and acetoacetic esters in the presence of ammonia. drugfuture.com An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium to produce hydroxy-cyanopyridines. nih.govrsc.org The dicarbonyl functionality of this compound makes it a plausible candidate for participation in such condensation reactions, offering a pathway to diverse, functionalized pyridine scaffolds.

Applications as a Precursor for Bioactive Compounds

The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds, including many pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov Consequently, functionalized pyridines like this compound are valuable precursors for the synthesis of these important molecules. The reactivity of the α-ketoester group allows for its conversion into a variety of other functional groups and for its incorporation into larger, more complex bioactive molecules.

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The synthesis of novel pyridine-based therapeutic agents often involves the modification of a pre-existing pyridine ring with various functional side chains. The α-ketoester moiety of this compound provides a versatile handle for such modifications. For example, the keto group can be reduced to a hydroxyl group, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives.

While specific blockbuster drugs directly synthesized from this compound are not prominently reported, the general importance of pyridinyl ketoesters in the synthesis of bioactive molecules is well-established. For instance, a related compound, ethyl 2-(2-pyridylacetate), has been used as a starting material for the synthesis of derivatives containing thiourea (B124793), 1,2,4-triazole, thiadiazole, and oxadiazole moieties, which have shown biological activities. mdpi.com This suggests that this compound could similarly serve as a precursor to a wide array of heterocyclic compounds with potential therapeutic applications.

Coordination Chemistry Applications as a Ligand

The presence of both a pyridine nitrogen atom and the carbonyl oxygen atoms of the α-ketoester group in this compound makes it an interesting candidate as a ligand in coordination chemistry. The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to a metal center, while the carbonyl oxygens can also participate in coordination, potentially leading to the formation of chelate rings. This chelation can enhance the stability of the resulting metal complexes.

The coordination chemistry of pyridinyl β-ketoesters and related compounds has been a subject of interest. For example, 2-pyridinyl β-ketones have been identified as efficient ligands for copper(I)-catalyzed N-arylation reactions of aliphatic amines. nih.gov This suggests that the pyridinyl-ketoester scaffold can effectively coordinate with transition metals and facilitate catalytic processes.

While specific studies focusing on the coordination complexes of this compound are not widely available, the general principles of coordination chemistry suggest that it could form stable complexes with a variety of transition metals. The properties of these complexes, such as their geometry, electronic structure, and reactivity, would depend on the nature of the metal ion and the coordination mode of the ligand. The synthesis and characterization of such complexes could lead to the development of new catalysts for organic transformations or materials with interesting magnetic or optical properties.

Intermediate in Fine Chemical Production

In the chemical industry, fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, such as pharmaceuticals, agrochemicals, and dyes. The versatile reactivity of this compound makes it a valuable intermediate in the production of such fine chemicals.

The ability to introduce a functionalized pyridine ring into a molecule is crucial in the synthesis of many high-value chemical products. This compound provides a convenient way to achieve this, as the α-ketoester side chain can be readily transformed into a variety of other functional groups. For example, a patent for the preparation of substituted pyridines highlights the importance of such intermediates in the chemical industry. google.com

While the direct use of this compound as an intermediate in a large-scale industrial process may not be publicly documented, its properties align with the requirements for a useful fine chemical intermediate. Its stability, combined with its versatile reactivity, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules.

Contributions to Novel Materials Development

The development of new materials with tailored properties is a major focus of modern chemical research. The incorporation of functional groups, such as pyridine rings, into polymers and other materials can impart them with specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals.

This compound, with its reactive α-ketoester group and its pyridine ring, has the potential to be used in the synthesis of novel materials. For instance, it could be used as a comonomer in polymerization reactions to introduce pyridinyl functionalities into the polymer backbone. These pyridinyl groups could then be used to modify the properties of the polymer, for example, by acting as sites for cross-linking or for the coordination of metal ions.

While there are no specific reports on the use of this compound in materials science, the development of functional polymers based on similar building blocks is an active area of research. For example, poly(2-ethyl-2-oxazoline), a polymer with a different but related structure, has been investigated for biomedical applications. The versatile chemistry of this compound suggests that it could be a valuable tool for the development of new materials with a wide range of potential applications. The synthesis of functional dyes is another area where pyridinyl precursors are utilized, and the reactivity of this compound could be exploited for the creation of novel chromophores.

Biological Activities and Pharmaceutical Relevance of Ethyl 2 Oxo 2 Pyridin 3 Yl Acetate and Its Analogues

Mechanistic Investigations of Biological Action

The therapeutic potential of any compound is fundamentally linked to its mechanism of action. For the analogues of Ethyl 2-oxo-2-(pyridin-3-YL)acetate, research has focused on identifying specific molecular targets, such as enzymes and receptors, and understanding how these interactions modulate biological pathways.

Molecular Target Interaction Analysis (Enzymes, Receptors)

Analogues of this compound have been shown to interact with a diverse range of enzymes and receptors, indicating a broad potential for therapeutic intervention.

Enzyme Inhibition: Several studies have highlighted the enzyme-inhibiting capabilities of these compounds.

α-Glucosidase: A series of novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have demonstrated moderate to excellent in vitro inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. One of the most potent compounds in the series exhibited an IC50 value of 111 ± 12 µM, which is significantly more potent than the standard drug acarbose (B1664774) (750 ± 9 µM). synhet.com

Glycogen Synthase Kinase 3β (GSK-3β): Novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides, which are structurally related, were evaluated as GSK-3β inhibitors. Several of these compounds showed favorable inhibitory activities against the GSK-3β protein, suggesting potential for neuroprotective applications. sigmaaldrich.com

AKR1C3: Pyridin-2-yl modified estra-1,3,5(10)-triene derivatives have been tested for their ability to inhibit AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5), an enzyme implicated in hormone-dependent cancers. geno-chem.com

Receptor Binding and Antagonism: The pyridine (B92270) moiety is a common feature in ligands for various receptors. Analogues of this compound have been investigated as receptor antagonists.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): A tetrazole-containing analogue, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, was identified as a highly potent and selective mGlu5 receptor antagonist, a target for treating anxiety and other central nervous system disorders. nih.gov

Endothelin Receptors (ETA/ETB): Certain 1,3-diaryl-5-oxo-proline derivatives have been assessed for their binding affinity to endothelin receptors. One such compound showed a good affinity value for the ETA receptor (Ki = 3.3 ± 1.1 µM) with no affinity for the ETB receptor, indicating potential for cardiovascular applications. bldpharm.com

Prostaglandin (B15479496) EP3 Receptor: A series of amide-based pyridone analogues were discovered to be potent antagonists of the EP3 receptor. This receptor's activation by prostaglandin E2 (PGE2) can suppress insulin (B600854) secretion, making EP3 antagonists a potential therapeutic strategy for type 2 diabetes. sigmaaldrich.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A 2-thioxo-4-thiazolidinone derivative was identified as a potential modulator of PPARγ, a key receptor in the pathogenesis of allergy, cancer, and cardiovascular diseases.

Modulation of Biological Pathways (e.g., Enzyme Inhibition, Receptor Binding, Cellular Process Interference)

The interaction with molecular targets leads to the modulation of critical cellular and physiological pathways.

Interference with Insulin Secretion Pathways: By acting as antagonists to the EP3 receptor, pyridone-based analogues can relieve the inhibitory action of PGE2 on pancreatic β-cells. This was demonstrated by the reversal of sulprostone-induced suppression of glucose-stimulated insulin secretion (GSIS) in INS-1E β-cells, highlighting a potential pathway for treating type 2 diabetes. sigmaaldrich.com

Neuroprotective Pathways: The inhibition of GSK-3β by maleimide (B117702) analogues has been linked to neuroprotective effects. In in vitro models, these compounds prevented neuronal death from stressors like glutamate exposure and oxygen-glucose deprivation, which are relevant to cerebral ischemic stroke. This is achieved by reducing the phosphorylation of tau, a substrate of GSK-3β. sigmaaldrich.com

Steroid Hormone Signaling: The inhibition of AKR1C3 by steroidal pyridine derivatives represents a modulation of the final step in androgen and estrogen synthesis. This pathway is a key therapeutic target in hormone-dependent cancers like breast and prostate cancer. geno-chem.com

Inflammatory Pathways: A thioxothiazolidinone derivative demonstrated the ability to reduce the levels of several key inflammatory and immune mediators, including IgE, IgA, IgM, Interleukin-2 (IL-2), and Tumor Necrosis Factor-α (TNF-α). This suggests interference with complex inflammatory cascades, possibly through the modulation of PPARγ.

Potential Therapeutic Applications

Based on their diverse biological activities, analogues of this compound are being explored for a variety of therapeutic uses, including cancer, microbial infections, and inflammatory conditions.

Anticancer Efficacy and Apoptosis Induction

The antiproliferative properties of several classes of analogues have been documented against various human cancer cell lines.

Thiopyrano[2,3-b]pyridine Analogues: One derivative, Ethyl 2-(3,4-Dihydro-5,7-dimethyl-4-oxo-2H-thiopyrano[2,3-b]pyridin-3-yl)-2-oxoacetate, exhibited significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines.

Spirooxindole-Pyridine Derivatives: A series of spiro-pyridine derivatives showed promising antiproliferative activity. Notably, compounds demonstrated potent activity against the Caco-2 colon cancer cell line, with some derivatives showing higher potency than the standard drug Doxorubicin. Mechanistic studies for the most active derivatives pointed towards the induction of the mitochondrial apoptosis pathway, involving proteins like BAX and Bcl-2.

Benzimidazole Analogues: Derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have also been synthesized and evaluated for their antitumor activities, showing efficacy against various human tumor cells.

| Analogue Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-b]pyridine | MCF-7 (Breast) | IC50 | Data not specified, but showed significant inhibitory activity | |

| Thiopyrano[2,3-b]pyridine | HCT-116 (Colon) | IC50 | Data not specified, but showed significant inhibitory activity | |

| Spiro-indoline-pyridine | Caco-2 (Colon) | IC50 | 7.83 ± 0.50 µM | |

| Spiro-indoline-pyridine | HepG-2 (Liver) | IC50 | <10 µM |

Antimicrobial Properties (Antibacterial, Antifungal)

The search for new antimicrobial agents has led to the investigation of pyridine-containing compounds.

Oxazolidinone Derivatives: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized. Several of these compounds exhibited strong antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid (B1675486).

Thieno[2,3-b]pyridine Derivatives: The reaction of certain thieno[2,3-b]pyridines has led to the synthesis of compounds that were screened for antimicrobial activities.

| Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(pyridin-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 1-4 | |

| 3-(pyridin-3-yl)-2-oxazolidinone | S. pneumonia (ATCC49619) | 0.5-2 | |

| 3-(pyridin-3-yl)-2-oxazolidinone | E. faecalis (ATCC29212) | 1-4 | |

| 3-(pyridin-3-yl)-2-oxazolidinone | B. subtilis (ATCC6633) | 0.5-2 |

Anti-inflammatory Effects

The modulation of inflammatory pathways is another promising therapeutic avenue for these compounds.

Thioxothiazolidinone Analogues: One specific derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was shown to have anti-inflammatory and anti-allergic properties. In sensitized animal models, the compound significantly decreased levels of Immunoglobulin E (IgE) by 33–86%, as well as reducing levels of IgA, IgM, IL-2, and TNF-α. This activity is potentially mediated through the modulation of PPARγ. While structurally distinct from a simple pyridine, this highlights the therapeutic potential of related heterocyclic systems.

Cholinesterase (AChE and BuChE) Inhibition for Neurodegenerative Disorders

Neurodegenerative conditions such as Alzheimer's disease are pathologically linked to a decline in the levels of the neurotransmitter acetylcholine (B1216132). A key therapeutic strategy involves the inhibition of enzymes that hydrolyze acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By blocking these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, which can lead to symptomatic improvement in cognitive function. mdpi.com

The inhibition of AChE is a well-established approach for providing neuroprotection. mdpi.com While direct studies on this compound as a cholinesterase inhibitor are not extensively documented in the reviewed literature, the broader class of pyridine-containing compounds has shown promise. For instance, various synthetic derivatives incorporating heterocyclic systems related to pyridine have been investigated for their AChE inhibitory potential. Research into lupinine (B175516) triazole derivatives has identified compounds with potent, mixed-type AChE inhibitory activity. mdpi.com These findings suggest that the pyridine motif, as a core structural element, can be instrumental in designing effective cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's.

Antidiabetic Activity (e.g., α-Glucosidase Inhibition)

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting α-glucosidase, an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.gov Delaying carbohydrate digestion helps to lower the rate of glucose absorption and consequently reduces the post-meal spike in blood glucose. nih.gov

Several studies have highlighted the potential of pyridine derivatives as α-glucosidase inhibitors. For example, a series of novel pyridazine-triazole hybrid molecules, structurally related to pyridine derivatives, were synthesized and evaluated for their inhibitory effect on rat intestinal α-glucosidase. nih.gov One compound from this series demonstrated an IC₅₀ value of 1.7 µM, proving to be significantly more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for this potent compound. nih.gov

Furthermore, research on oleanolic acid derivatives incorporating nicotinic (pyridine-3-carboxylic) and isonicotinic (pyridine-4-carboxylic) acid fragments has shown significant α-glucosidase inhibiting properties. researchgate.net These findings underscore the potential of the pyridine scaffold in the development of new oral antidiabetic agents.

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyridine Analogues

| Compound Class | Most Active Compound Example | IC₅₀ Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Pyridazine-Triazole Hybrids | Compound 10k | 1.7 | Uncompetitive | nih.gov |

Note: IC₅₀ is the concentration of an inhibitor where the response is reduced by half. Ki is the dissociation constant of the enzyme-inhibitor complex.

Neuroprotective Potential

The concept of neuroprotection refers to the preservation of neuronal structure and function. In the context of neurodegenerative diseases, a primary goal is to slow or halt the progressive loss of neurons. As mentioned previously, the inhibition of acetylcholinesterase is considered a neuroprotective strategy. mdpi.com The loss of cognitive function associated with Alzheimer's disease is linked to the rapid breakdown of acetylcholine by cholinesterases. mdpi.com Therefore, compounds that inhibit these enzymes can contribute to neuroprotection. The potential of pyridine-based structures to act as AChE inhibitors suggests their utility in developing neuroprotective agents for disorders characterized by cholinergic deficits. mdpi.com

Antiviral Activity

The pyridine ring is a constituent of many compounds with demonstrated antiviral properties. mdpi.com Research has shown that pyridine derivatives can be effective against a range of viruses. For instance, certain pyridine-benzothiazole hybrids have been synthesized and evaluated for their activity against the H5N1 avian influenza virus and the SARS-CoV-2 virus. nih.gov

One study found that a compound with a trifluoromethyl group on a phenyl ring attached to the pyridine scaffold exhibited high inhibitory activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 µmol/µL. nih.gov The same compound also showed activity against SARS-CoV-2. nih.gov Mechanistic studies suggest that some of these compounds may exert their antiviral effect by inhibiting key viral enzymes, such as the CoV-3CL protease. nih.gov The joining of the pyridine ring with other heterocyclic systems, like benzothiazole, appears to enhance the bioactivity of the resulting molecules. nih.gov

Vasodilation Properties

Analogues of this compound, specifically various 3-pyridinecarboxylate derivatives, have been investigated for their ability to induce vasodilation, a crucial mechanism for lowering blood pressure. researchgate.netnih.govresearchgate.net In vitro studies using isolated rat thoracic aortic rings have demonstrated that several synthesized pyridinecarboxylates possess considerable vasodilatory effects. nih.govresearchgate.net

The potency of these compounds is measured by their IC₅₀ value, which is the concentration required to achieve a 50% reduction of the maximum contraction induced by norepinephrine. nih.gov Certain 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and related compounds have shown remarkable potency. nih.govresearchgate.net For example, compound 5c in one study showed an IC₅₀ of 0.146 mM. nih.gov Another study identified a compound (7b) with an IC₅₀ of 0.21 mM, which was more potent than the standard drug prazosin (B1663645) (IC₅₀ = 0.48 mM). researchgate.net These findings indicate that pyridinecarboxylate structures are a promising avenue for the development of new vasodilator agents. nih.govresearchgate.net

Table 2: Vasodilation Activity of Selected Pyridinecarboxylate Analogues

| Compound ID | Chemical Class | IC₅₀ (mM) | Reference |

|---|---|---|---|

| 5b | 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylate | 0.175 | nih.gov |

| 5c | 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylate | 0.146 | nih.gov |

| 6b | 1,4-bis[(ethyl 4,6-diaryl-3-pyridinecarboxylate)-2-yl]piperazine | 0.229 | nih.gov |

| 8g | 2-(aryl-amino)-3-pyridinecarboxylate | 0.233 | nih.gov |

| 3c | Pyridinecarboxylate derivative | 0.49 | researchgate.net |

| 7b | Pyridinecarboxylate derivative | 0.21 | researchgate.net |

Note: IC₅₀ is the concentration necessary for a 50% reduction of maximal norepinephrine-induced contracture.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's chemical structure and its biological activity is paramount in drug design. For pyridine derivatives, SAR studies help to identify which chemical modifications enhance therapeutic effects and which are detrimental.

Influence of Pyridine Ring Substitution on Bioactivity

The position and nature of substituents on the pyridine ring significantly modulate the biological activity of its derivatives. mdpi.com

In the context of antiproliferative activity, it has been observed that the presence of nitrogen- and oxygen-containing groups, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, can lead to superior activity. mdpi.com The substitution of methoxy groups with hydroxyl groups, for example, has been shown to significantly decrease the IC₅₀ values, indicating enhanced potency. mdpi.com

For anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, a detailed SAR study revealed that substituents on the 7-(2-pyridylmethylamine) portion had a clear impact on activity. mdpi.com Small, neutral groups at the 6'-position of the pyridine ring were not favorable, whereas electron-donating groups resulted in active compounds. mdpi.com Conversely, a wider range of substituents at the 5'-position were well-tolerated, all showing modest to good activity. mdpi.com

In the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, structural modifications were crucial for improving efficacy. Replacing the B-ring of the parent drug linezolid with a pyridine ring and then further modifying other parts of the structure led to compounds with significantly better antibacterial activities against several Gram-positive bacteria. nih.gov This highlights that the pyridine ring can serve as a critical pharmacophore, and its combination with other optimized fragments can lead to potent therapeutic agents. nih.gov

Impact of Ester and Oxo Group Modifications

The biological activity of this compound analogues can be significantly influenced by modifications to the ester and α-oxo groups. While specific research on the direct modification of this compound is limited, studies on structurally related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, provide valuable insights into how these functionalities can modulate activity.

In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, various modifications were made to the molecule, which can be considered analogous to altering the ester and oxo functionalities of this compound. For instance, replacement of the B ring of linezolid with a pyridine ring and subsequent modifications to other parts of the molecule demonstrated that even small changes can have a significant impact on antibacterial activity. It was observed that only a small acetyl substituent could be tolerated at the 5-amino side chain of the A ring in these analogues, suggesting that the size and nature of groups in this region are critical for activity. nih.gov This implies that modifications to the ethyl group of the ester in this compound, such as altering the chain length or introducing bulky substituents, could similarly affect the compound's interaction with its biological target.

Furthermore, the α-oxo group is a key feature of α-ketoesters and is known to be important for the biological activity of many compounds. While direct modification of the oxo group in this compound has not been extensively reported, research on other α-ketoamide derivatives has shown that this electrophilic center is often crucial for their inhibitory activity. nih.gov

The following table summarizes the antibacterial activity of some 3-(pyridine-3-yl)-2-oxazolidinone derivatives with modifications that provide insight into the structure-activity relationship.

| Compound ID | R1 Substituent | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) | B. subtilis (ATCC6633) MIC (μg/mL) | S. xylosus (ATCC35924) MIC (μg/mL) |

| 9a | H | 64 | >256 | >256 | >256 | >256 |

| 9b | Acetyl | 32 | 256 | 256 | 128 | 128 |

| 9g | Acetyl | 32 | 64 | 128 | 64 | 64 |

| 17a | Propionyl | 16 | 32 | 64 | 32 | 32 |

| 17g | Acryloyl | 4 | 8 | 16 | 8 | 8 |

| 21b | (R)-4-acetyl-piperazin-1-yl | 4 | 4 | 8 | 4 | 4 |

| 21d | (R)-4-propionyl-piperazin-1-yl | 2 | 2 | 4 | 2 | 2 |

| 21f | (R)-4-butyryl-piperazin-1-yl | 4 | 4 | 8 | 4 | 4 |

| Linezolid | - | 2 | 1 | 2 | 1 | 2 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to this compound and provide insights into potential structure-activity relationships. nih.gov

Role of Structural Features (e.g., Planarity, Lipophilicity) on Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) profiles of this compound analogues are intrinsically linked to their structural features, including planarity and lipophilicity.

Lipophilicity , often expressed as logP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For a compound to be orally bioavailable, it must possess a balance of lipophilicity to permeate through cell membranes and aqueous solubility to dissolve in the gastrointestinal fluids. In the context of pyridine derivatives, studies have shown that there is often an optimal range of lipophilicity for biological activity. nih.gov For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom, which increases lipophilicity, was found to significantly enhance antibacterial activity. nih.gov This suggests that increased lipophilicity may facilitate the penetration of the bacterial cell wall and membrane. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

Planarity of the molecular structure can also influence drug-receptor interactions. A more planar molecule may fit more effectively into a flat binding site on a target protein, leading to enhanced activity. The pyridine ring in this compound is planar, and its orientation relative to the rest of the molecule can be crucial. The flexibility of the ethyl acetate (B1210297) side chain allows for various conformations, and the most stable conformation for binding may be a key factor in its pharmacodynamic effect. In the study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, it was speculated that the pyridine ring's electron cloud density, which is related to its electronic properties and can be influenced by substituents, could affect drug binding to the target. nih.gov

The following table outlines some key physicochemical properties of the parent compound, this compound.

| Property | Value | Source |

| Molecular Formula | C9H9NO3 | nih.gov |

| Molecular Weight | 179.17 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Polar Surface Area | 56.3 Ų | nih.gov |

These properties provide a baseline for understanding how modifications to the structure of this compound could alter its pharmacokinetic and pharmacodynamic behavior.

Mechanisms of Resistance and Biofilm Inhibition (where applicable to analogues)

The emergence of antibiotic resistance is a major global health threat, and the ability of bacteria to form biofilms further complicates treatment. Analogues of this compound have shown potential in addressing these challenges.

Mechanisms of Resistance: Bacteria can develop resistance to antibiotics through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the bacterial cell. For some pyridine-containing compounds, resistance can emerge through mutations in the target protein, which reduces the binding affinity of the drug. In the case of 3-(pyridine-3-yl)-2-oxazolidinone analogues, it was observed that compound 21d showed a stable effect on S. pneumoniae with less drug resistance development over 15 days compared to linezolid, suggesting a lower propensity for resistance development. nih.gov

Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection from antibiotics and the host immune system. Compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest. Several analogues of this compound have demonstrated antibiofilm activity. The 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for example, exhibited universal antibiofilm activity. nih.gov Compound 21d, in particular, showed significant concentration-dependent inhibition of biofilm formation. nih.gov The minimum biofilm inhibitory concentrations (MBICs) for some of these compounds were found to be significantly lower than their minimum inhibitory concentrations (MICs) for planktonic bacteria, indicating a specific effect on biofilm formation. nih.gov

The mechanism of biofilm inhibition by these compounds may involve interference with bacterial communication systems, such as quorum sensing, or by affecting the production of extracellular polymeric substances (EPS) that form the biofilm matrix.

The table below presents the antibiofilm activity of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

| Compound ID | S. aureus (ATCC25923) MBIC (μg/mL) | S. pneumoniae (ATCC49619) MBIC (μg/mL) | E. faecalis (ATCC29212) MBIC (μg/mL) | B. subtilis (ATCC6633) MBIC (μg/mL) | S. xylosus (ATCC35924) MBIC (μg/mL) |

| 21a | 2 | 1 | 4 | 2 | 4 |

| 21b | 1 | 1 | 2 | 1 | 2 |

| 21c | 4 | 2 | 4 | 4 | 4 |

| 21d | 1 | 0.5 | 1 | 1 | 1 |

| 21e | 2 | 1 | 2 | 2 | 2 |

| 21f | 1 | 1 | 2 | 1 | 2 |

| Linezolid | 16 | 8 | 16 | 8 | 16 |

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to this compound and provide insights into potential antibiofilm activity. nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

In FT-IR spectroscopy, the key functional groups of Ethyl 2-oxo-2-(pyridin-3-yl)acetate—the ester, the ketone, and the pyridine (B92270) ring—are expected to produce strong, characteristic absorption bands. The presence of two adjacent carbonyl groups (α-dicarbonyl) influences their respective stretching frequencies.

The most prominent features anticipated in the FT-IR spectrum are:

C=O Stretching: Two distinct, strong absorption bands are expected for the ketone and ester carbonyl groups. The α-keto carbonyl (C=O adjacent to the pyridine ring) is predicted to appear around 1690-1715 cm⁻¹. The ester carbonyl stretch is typically found at a higher frequency, expected in the 1735-1750 cm⁻¹ region.

C-N and C=C Stretching (Pyridine Ring): The aromatic pyridine ring should exhibit several medium to strong bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1300-1100 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed as stronger bands just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring are expected in the 900-700 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3100-3010 | Medium-Weak | Aromatic C-H Stretch (Pyridine) |

| 2985-2900 | Medium | Aliphatic C-H Stretch (Ethyl group) |

| 1750-1735 | Strong | Ester C=O Stretch |

| 1715-1690 | Strong | Ketone C=O Stretch |

| 1600-1570 | Medium-Variable | Aromatic C=C and C=N Stretch |

| 1480-1400 | Medium-Variable | Aromatic C=C and C=N Stretch |

| 1300-1100 | Strong | C-O Stretch (Ester) |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability give rise to strong Raman signals. For this compound, the symmetric breathing vibration of the pyridine ring, typically around 1000-1050 cm⁻¹, is expected to be a particularly strong and sharp band. The C=O stretching vibrations are also Raman active, although often weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons. For this compound, signals are expected from the ethyl group and the four protons on the pyridine ring.

Pyridine Protons: The four protons on the 3-substituted pyridine ring are chemically distinct and will appear as four separate signals in the aromatic region (δ 7.5-9.2 ppm). The proton at position 2 (adjacent to the nitrogen and the substituent) is expected to be the most deshielded. The proton at position 6 (adjacent to nitrogen) will also be significantly downfield. The protons at positions 4 and 5 will appear at relatively higher fields within the aromatic region. The coupling between these protons (J-coupling) would result in complex splitting patterns (e.g., doublet of doublets, multiplet).

Ethyl Protons: The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the methyl protons (-CH₃) due to coupling with the two methylene protons. The methylene quartet is expected around δ 4.2-4.5 ppm, while the methyl triplet should appear upfield around δ 1.2-1.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.2 | Doublet of Doublets (dd) | 1H | H-2 (Pyridine) |

| ~8.8 | Doublet of Doublets (dd) | 1H | H-6 (Pyridine) |

| ~8.4 | Multiplet (m) | 1H | H-4 (Pyridine) |

| ~7.6 | Multiplet (m) | 1H | H-5 (Pyridine) |

| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. This compound has nine distinct carbon atoms, and thus nine signals are expected.

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the keto carbon expected around δ 185-195 ppm and the ester carbon around δ 160-165 ppm.

Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the substituent (C-3) will also be in this region.

Ethyl Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around δ 62-65 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing upfield around δ 13-15 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~188 | C=O (Ketone) |

| ~162 | C=O (Ester) |

| ~155 | C-6 (Pyridine) |

| ~153 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~130 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~63 | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and structural information based on its fragmentation pattern. The molecular formula of this compound is C₉H₉NO₃.

Molecular Ion: The calculated molecular weight is 179.17 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 179.

Fragmentation Pattern: The structure suggests several likely fragmentation pathways. A primary fragmentation would be the loss of the ethoxy group (-•OCH₂CH₃) to give a prominent peak at m/z = 134, corresponding to the stable 3-pyridyl-glyoxylium cation. Another common fragmentation is the loss of an ethyl radical (-•CH₂CH₃) followed by CO₂ or related fragments. Cleavage of the C-C bond between the two carbonyls could lead to the formation of the pyridin-3-oyl cation at m/z = 106.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 151 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 134 | [M - OCH₂CH₃]⁺ |

| 106 | [C₅H₄N-CO]⁺ (Pyridin-3-oyl cation) |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

X-ray Crystallography for Solid-State Structural Elucidation

A search for single-crystal X-ray diffraction studies on this compound yielded no specific results. Such an analysis is fundamental for definitively determining the solid-state structure of a compound. In its absence, critical details about the crystal lattice and molecular geometry remain unknown.

Crystal System and Space Group Determination

Without experimental crystallographic data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound cannot be determined. This information is foundational to describing the symmetry and arrangement of molecules within a crystal.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular forces is contingent on crystallographic data. While one can speculate that the pyridine nitrogen atom could act as a hydrogen bond acceptor and the aromatic ring could participate in π-π stacking interactions, there is no experimental evidence to confirm or quantify these interactions for this specific molecule.

Molecular Conformation and Dihedral Angle Analysis

The precise three-dimensional shape, including bond angles and the dihedral angles between the plane of the pyridine ring and the ethyl oxoacetate substituent, is unknown without an X-ray structure determination. This conformational information is crucial for understanding the molecule's steric and electronic properties. For instance, in a different compound, 2-oxoindolin-3-yl acetate (B1210297), the mean plane of the acetate group is nearly perpendicular to the indole (B1671886) ring system, with a dihedral angle of 83.39 (5)°. nih.gov This illustrates the type of precise geometric information that is currently missing for this compound.

Purity Assessment Techniques (e.g., Elemental Analysis, TLC, HPLC)

While commercial suppliers list purities for this compound, typically around 97% or 98%, the specific analytical methods and detailed results underpinning these figures are not publicly disclosed. sigmaaldrich.comvwr.com Standard techniques for assessing the purity of such a compound would include:

Elemental Analysis : This technique would determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula (C₉H₉NO₃).

Thin-Layer Chromatography (TLC) : TLC would be used for a rapid purity check, where the compound should ideally appear as a single spot under a specific solvent system (mobile phase).

High-Performance Liquid Chromatography (HPLC) : HPLC provides a quantitative assessment of purity. A typical analysis would specify the column, mobile phase composition, flow rate, and detector wavelength, resulting in a chromatogram where the main peak's area percentage represents the purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a virtual laboratory, allowing for the in-depth analysis of molecular properties that can be difficult or time-consuming to measure experimentally. nih.govrsc.org For a molecule like Ethyl 2-oxo-2-(pyridin-3-yl)acetate, these methods can predict its three-dimensional shape, the distribution of electrons within its structure, and its likely reactivity in chemical reactions.

Geometric Optimization and Molecular Structure Prediction

The first step in a computational study is typically geometric optimization. This process uses algorithms to find the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

It is expected that the pyridine (B92270) ring itself would be largely planar. However, the rotational freedom around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl group to the ester function introduces conformational flexibility. Theoretical calculations can identify the most stable conformer(s) by comparing the energies of various possible arrangements. For instance, studies on related molecules like 3-Ethylpyridine have shown that theoretical predictions of geometry show satisfactory agreement with experimental values. nih.gov The optimized structure provides the foundation for all subsequent computational analyses.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. researchgate.net For this compound, the HOMO is anticipated to be located primarily on the electron-rich pyridine ring, which is characteristic of many pyridine derivatives. researchgate.netlibretexts.org Conversely, the LUMO is expected to be centered on the electron-withdrawing α-keto-ester portion of the molecule, specifically the C=O bonds. This distribution suggests that the molecule would likely accept electrons at the keto-ester group in reactions with nucleophiles and donate electrons from the pyridine ring in reactions with electrophiles.

| Orbital | Predicted Energy (Illustrative) | Predicted Localization |

| HOMO | -6.5 eV | Pyridine Ring |

| LUMO | -1.8 eV | Oxoacetate Group |

| Gap (ΔE) | 4.7 eV | - |

| Note: This table presents illustrative values based on general principles of FMO theory for similar compounds. Actual values would require specific DFT calculations. |

Electron Density Distribution (e.g., MEP, NBO Analysis)

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other species. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups, identifying them as the most probable sites for electrophilic attack (e.g., protonation). researchgate.net Positive potential would be expected around the hydrogen atoms of the pyridine ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method quantifies electron density in atomic and bonding orbitals, revealing the nature of bonding (e.g., sigma, pi bonds) and interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pair into the pyridine ring's antibonding orbitals or the interactions between the pyridine π-system and the carbonyl groups. These donor-acceptor interactions stabilize the molecule and are key to understanding its electronic structure and reactivity. researchgate.net

Vibrational Frequency Calculations

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this computed spectrum with an experimental one is a powerful method for confirming the structure of a synthesized compound. nih.gov

For each calculated vibrational mode, an assignment can be made to specific bond stretches, bends, or torsions within the molecule. For this compound, characteristic frequencies would be expected for the C=O stretches of the keto and ester groups, C-N and C-C stretching modes within the pyridine ring, and C-H stretching and bending vibrations. nih.gov A study on the related molecule 3-Ethylpyridine demonstrated a good correlation between vibrational frequencies calculated via DFT and experimental FT-IR and FT-Raman spectra. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

| ν(C=O) | ~1750 | Ester carbonyl stretch |

| ν(C=O) | ~1720 | Ketone carbonyl stretch |

| ν(C=N) | ~1580 | Pyridine ring stretch |

| ν(C-C) | ~1470 | Pyridine ring stretch |

| δ(C-H) | ~1430 | CH₂ scissoring |

| ν(C-O) | ~1200 | Ester C-O stretch |

| Note: This table provides illustrative frequency ranges for characteristic functional groups. Precise values are obtained from specific quantum chemical calculations. |

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from density functional theory that helps to identify the most reactive sites within a molecule. wikipedia.orgbas.bg It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net This analysis allows for the prediction of sites susceptible to:

Nucleophilic attack (where an electron is accepted), indicated by the function f+(r).

Electrophilic attack (where an electron is donated), indicated by the function f-(r).

Radical attack , indicated by f0(r).

For this compound, Fukui analysis would likely pinpoint the carbonyl carbons as the primary sites for nucleophilic attack (high f+(r) value). The nitrogen atom and potentially certain carbon atoms in the pyridine ring would be identified as the most probable sites for electrophilic attack (high f-(r) value). researchgate.net This provides a more quantitative prediction of reactivity than MEP analysis alone.

Density Functional Theory (DFT) Model Selection and Basis Set Effects

The accuracy of any quantum chemical calculation is highly dependent on the chosen theoretical model and basis set. fu-berlin.de

DFT Model: Density Functional Theory (DFT) is a popular computational method due to its favorable balance of accuracy and computational cost. It relies on approximating the exchange-correlation energy, and numerous "functionals" have been developed for this purpose. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Other functionals, such as those from the M06 suite or wB97XD, might also be suitable, particularly for systems where non-covalent interactions are important. The choice of functional can impact the calculated energies and properties, so it is often validated against experimental data where available. researchgate.net